N-Octylsphingosine
Overview
Description
N-Octylsphingosine is a synthetic analog of sphingosine, a naturally occurring long-chain amino alcohol. It is characterized by the presence of an octyl group attached to the nitrogen atom of the sphingosine backbone. This compound is amphiphilic, meaning it has both hydrophilic and hydrophobic properties, which allows it to interact with various cellular components. This compound is primarily used in scientific research to study sphingolipid metabolism and signaling pathways.
Mechanism of Action
Target of Action
N-Octylsphingosine, also known as C8 Ceramine or D-erythro, primarily targets Sphingosine Kinase (SphK) . SphK is an enzyme that plays a crucial role in the metabolism of sphingolipids, a class of lipids involved in various cellular functions .
Mode of Action
This compound interacts with its target, SphK, by inhibiting its activity . This inhibition disrupts the normal functioning of the sphingolipid metabolism, leading to changes in the cellular functions regulated by these lipids .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sphingolipid metabolism pathway . This pathway involves the synthesis and breakdown of sphingolipids, a class of lipids that play significant roles in membrane biology and provide many bioactive metabolites that regulate cell function . By inhibiting SphK, this compound disrupts this pathway, affecting the balance of sphingolipids in the cell .
Pharmacokinetics
Similar compounds such as ozanimod, a sphingosine 1-phosphate receptor modulator, have been shown to be extensively metabolized, with metabolites identified in both urine and feces
Result of Action
The inhibition of SphK by this compound disrupts the balance of sphingolipids in the cell . This can lead to changes in various cellular functions regulated by these lipids, potentially affecting cell growth, differentiation, and survival . In addition, this compound has been shown to influence the aggregation of amyloid-β, a protein involved in Alzheimer’s disease, potentially exacerbating the cytotoxicity triggered by this protein .
Biochemical Analysis
Biochemical Properties
N-Octylsphingosine interacts with a variety of enzymes, proteins, and other biomolecules. It is known to be involved in the sphingolipid metabolism pathway . The nature of these interactions is complex and multifaceted, often involving changes in the conformation and function of the interacting proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that this compound potentially interacts with amyloid-β (Aβ) and metal ions that are found as pathological components in Alzheimer’s disease-affected brains .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is capable of interacting with both Aβ and metal ions and consequently affects the aggregation of metal-free Aβ and metal–Aβ .
Metabolic Pathways
This compound is involved in the sphingolipid metabolism pathway It interacts with various enzymes and cofactors within this pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Octylsphingosine can be synthesized through a multi-step process starting from sphingosine. The primary steps involve the protection of the amino group, followed by the introduction of the octyl group through nucleophilic substitution. The final step involves deprotection to yield this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Octylsphingosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the octyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
N-Octylsphingosine has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactivity of sphingolipids.
Biology: this compound is employed to investigate cellular signaling pathways, particularly those involving sphingolipids.
Medicine: It has potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as cancer and neurodegenerative disorders.
Industry: this compound is used in the development of cosmetic and pharmaceutical products due to its bioactive properties.
Comparison with Similar Compounds
Sphingosine: The natural counterpart of N-Octylsphingosine, involved in similar signaling pathways.
N-Acetylsphingosine: Another synthetic analog with an acetyl group instead of an octyl group.
Dihydrosphingosine: A reduced form of sphingosine with different biological activities.
Uniqueness: this compound is unique due to its specific structural modification, which enhances its stability and bioactivity compared to natural sphingosine. The presence of the octyl group allows for better integration into lipid membranes and more potent modulation of sphingolipid signaling pathways.
Properties
IUPAC Name |
(E,2S,3R)-2-(octylamino)octadec-4-ene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53NO2/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-26(29)25(24-28)27-23-21-19-10-8-6-4-2/h20,22,25-29H,3-19,21,23-24H2,1-2H3/b22-20+/t25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRGRGSMEUKQSD-XQAXIDAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.